molecular formula C10H11NO3 B1254331 [(2,6-Dimethylphenyl)carbamoyl]formic acid CAS No. 2903-48-2

[(2,6-Dimethylphenyl)carbamoyl]formic acid

Cat. No.: B1254331
CAS No.: 2903-48-2
M. Wt: 193.2 g/mol
InChI Key: JFTAPSBIODPQJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

[(2,6-Dimethylphenyl)carbamoyl]formic acid can be synthesized through several methods. One common method involves the Buchwald-Hartwig cross-coupling reaction, which uses palladium as a catalyst . Other methods include the Heck reaction, Hiyama coupling, Negishi coupling, Sonogashira coupling, Stille coupling, and Suzuki-Miyaura coupling . These reactions typically require specific reagents and conditions, such as the use of a base, solvent, and appropriate temperature control.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[(2,6-Dimethylphenyl)carbamoyl]formic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for cross-coupling reactions) . The conditions for these reactions vary depending on the desired outcome, but they often require specific temperatures, solvents, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products, depending on the functional groups involved.

Scientific Research Applications

[(2,6-Dimethylphenyl)carbamoyl]formic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(2,6-Dimethylphenyl)carbamoyl]formic acid involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, it acts as a ligand that coordinates with metal catalysts to facilitate the formation of new chemical bonds . The specific molecular targets and pathways involved depend on the particular application and reaction conditions.

Comparison with Similar Compounds

[(2,6-Dimethylphenyl)carbamoyl]formic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

2-(2,6-dimethylanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-4-3-5-7(2)8(6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTAPSBIODPQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2903-48-2
Record name N-(2,6-Dimethylphenyl)oxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002903482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(2,6-dimethylphenyl)carbamoyl]formic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(2,6-DIMETHYLPHENYL)OXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
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